N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide
Description
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Properties
Molecular Formula |
C22H23ClN2O3 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-11-19(26)25-20(15-8-5-6-10-18(15)28-2)16-13-17(23)14-9-7-12-24-21(14)22(16)27/h5-10,12-13,20,27H,3-4,11H2,1-2H3,(H,25,26) |
InChI Key |
BUMPAWLVAKLTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Biological Activity
N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide is a synthetic compound notable for its structural complexity and potential biological activities. This compound contains a quinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The unique combination of functional groups in this compound enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is , and its structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored through various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. A study highlighted that certain 8-HQ derivatives demonstrated growth inhibition percentages against pathogenic organisms, suggesting that the compound may possess similar antimicrobial capabilities .
Antiviral Activity
The antiviral potential of 8-HQ derivatives has also been investigated. A study examining various 8-HQ compounds against H5N1 avian influenza viruses revealed that modifications in the substituents on the anilide ring significantly influenced antiviral activity. The findings indicated that increased lipophilicity and electron-withdrawing properties enhanced the compounds' efficacy against viral growth . Although specific data on this compound's antiviral activity is limited, its structural characteristics suggest it may exhibit similar properties.
Anticancer Activity
The anticancer properties of 8-HQ derivatives have garnered attention due to their ability to interact with cellular pathways involved in cancer progression. Research has indicated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, studies have shown that certain derivatives possess GI50 values indicating low cytotoxicity while maintaining high efficacy in inhibiting tumor growth . The specific mechanisms through which this compound exerts its anticancer effects require further investigation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:
- Substituent Effects : The presence of electron-withdrawing groups enhances lipophilicity and can improve biological activity.
- Hydroxyl and Methoxy Groups : These functional groups contribute to the compound's solubility and ability to interact with biological targets.
- Quinoline Core : The quinoline structure is pivotal for the compound's interaction with enzymes and receptors involved in various biological pathways.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparative analysis with similar compounds can be beneficial.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-5-chloro-8-hydroxyquinolin-7-ylmethyl]propanamide | Antimicrobial, Antiviral | Similar quinoline core |
| N-5-chloro-8-hydroxyquinolin-7-ymethyl]-2-phenoxyacetamide | Anticancer | Hydroxyl group enhances activity |
| N-[5-chloro-8-hydroxyquinolin-(2-methoxyphenyl)methyl]-2-phenyacetamide | Antimicrobial | Methoxy group increases lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
